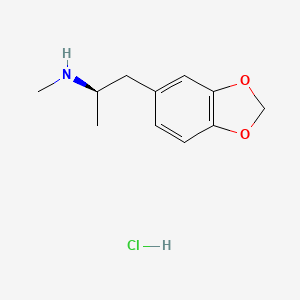
(R)-(-)-MDMA Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-MDMA Hydrochloride, also known as ®-(-)-3,4-methylenedioxymethamphetamine hydrochloride, is a chiral compound with psychoactive properties. It is one of the enantiomers of MDMA, a well-known synthetic drug that has stimulant and hallucinogenic effects. The ®-(-) enantiomer is known for its distinct pharmacological profile compared to its counterpart, the (S)-(+)-MDMA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-MDMA Hydrochloride typically involves several steps, starting from safrole, a natural product found in sassafras oil. The process includes:
Isomerization: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form MDP2P (3,4-methylenedioxyphenyl-2-propanone) using oxidizing agents like potassium permanganate or peracetic acid.
Reductive Amination: MDP2P undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form racemic MDMA.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-(-)-MDMA.
Hydrochloride Formation: Finally, ®-(-)-MDMA is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-MDMA Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
®-(-)-MDMA Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
®-(-)-MDMA Hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: Investigated for potential therapeutic uses in treating PTSD and other psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic analysis.
作用机制
®-(-)-MDMA Hydrochloride exerts its effects primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It acts on the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. This results in enhanced mood, empathy, and sensory perception. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
相似化合物的比较
Similar Compounds
(S)-(+)-MDMA: The other enantiomer of MDMA, known for its more potent psychoactive effects.
MDA (3,4-methylenedioxyamphetamine): A related compound with similar but more intense effects.
MDEA (3,4-methylenedioxyethylamphetamine): Another analog with slightly different pharmacological properties.
Uniqueness
®-(-)-MDMA Hydrochloride is unique due to its specific enantiomeric form, which results in a distinct pharmacological profile. It is less potent than (S)-(+)-MDMA in terms of psychoactive effects but may have different therapeutic potentials.
属性
CAS 编号 |
69558-31-2 |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.70 g/mol |
IUPAC 名称 |
(2R)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/t8-;/m1./s1 |
InChI 键 |
LUWHVONVCYWRMZ-DDWIOCJRSA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)NC.Cl |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


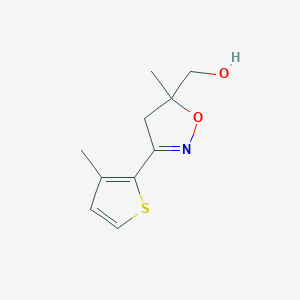
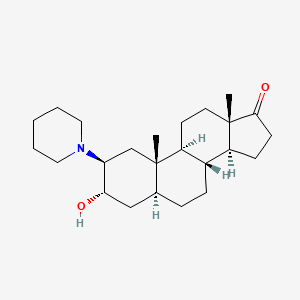

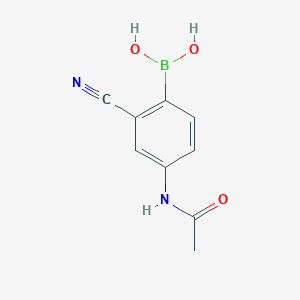
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)





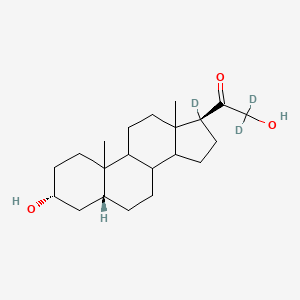
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
